molecular formula C31H26N2O7 B14036919 Fmoc-Tyr(Bzl,3-NO2)-OH

Fmoc-Tyr(Bzl,3-NO2)-OH

Cat. No.: B14036919
M. Wt: 538.5 g/mol
InChI Key: RRVCKQIBDINWRU-MHZLTWQESA-N
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Description

Fmoc-Tyr(Bzl,3-NO2)-OH: is a derivative of tyrosine, an amino acid, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the amino terminus, a benzyl (Bzl) group at the hydroxyl group, and a nitro group at the 3-position of the aromatic ring. This compound is often used in peptide synthesis due to its stability and ease of removal of the Fmoc group under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Tyr(Bzl,3-NO2)-OH typically involves the following steps:

    Protection of the Amino Group: The amino group of tyrosine is protected using the Fmoc group. This is usually achieved by reacting tyrosine with Fmoc-Cl in the presence of a base like sodium carbonate.

    Protection of the Hydroxyl Group: The hydroxyl group of tyrosine is protected by benzylation. This can be done by reacting the Fmoc-protected tyrosine with benzyl bromide in the presence of a base.

    Nitration: The aromatic ring of the benzylated Fmoc-tyrosine is nitrated using a nitrating agent like nitric acid or a nitrating mixture (e.g., nitric acid and sulfuric acid).

Industrial Production Methods: Industrial production methods for such compounds typically involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield, essential for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The Fmoc group can be removed using a base like piperidine.

    Substitution: The benzyl group can be removed via hydrogenolysis.

Common Reagents and Conditions:

    Fmoc Removal: Piperidine in DMF (dimethylformamide).

    Benzyl Removal: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Nitration: Nitric acid or nitrating mixtures.

Major Products Formed:

    Fmoc Removal: Yields the free amino form of the compound.

    Benzyl Removal: Yields the deprotected hydroxyl form of the compound.

    Nitration: Yields the nitro-substituted aromatic ring.

Scientific Research Applications

Chemistry:

  • Used in solid-phase peptide synthesis (SPPS) as a protected amino acid derivative.
  • Acts as a building block for the synthesis of complex peptides and proteins.

Biology:

  • Used in the study of protein structure and function.
  • Helps in the synthesis of peptide-based drugs and biomolecules.

Medicine:

  • Utilized in the development of peptide therapeutics.
  • Plays a role in the design of enzyme inhibitors and receptor agonists/antagonists.

Industry:

  • Employed in the production of peptide-based materials and coatings.
  • Used in the synthesis of bioactive peptides for various applications.

Mechanism of Action

The mechanism of action of Fmoc-Tyr(Bzl,3-NO2)-OH primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. The benzyl and nitro groups provide additional stability and functionality, allowing for selective reactions and modifications.

Comparison with Similar Compounds

    Fmoc-Tyr(Bzl)-OH: Lacks the nitro group, making it less reactive in certain conditions.

    Fmoc-Tyr(3-NO2)-OH: Lacks the benzyl group, affecting its stability and reactivity.

    Fmoc-Tyr-OH: Lacks both benzyl and nitro groups, making it the simplest form of Fmoc-protected tyrosine.

Uniqueness:

  • The presence of both benzyl and nitro groups in Fmoc-Tyr(Bzl,3-NO2)-OH provides unique reactivity and stability, making it suitable for specific synthetic applications.
  • The combination of these groups allows for selective deprotection and modification, enhancing its utility in complex peptide synthesis.

Properties

Molecular Formula

C31H26N2O7

Molecular Weight

538.5 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-nitro-4-phenylmethoxyphenyl)propanoic acid

InChI

InChI=1S/C31H26N2O7/c34-30(35)27(16-21-14-15-29(28(17-21)33(37)38)39-18-20-8-2-1-3-9-20)32-31(36)40-19-26-24-12-6-4-10-22(24)23-11-5-7-13-25(23)26/h1-15,17,26-27H,16,18-19H2,(H,32,36)(H,34,35)/t27-/m0/s1

InChI Key

RRVCKQIBDINWRU-MHZLTWQESA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)[N+](=O)[O-]

Origin of Product

United States

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